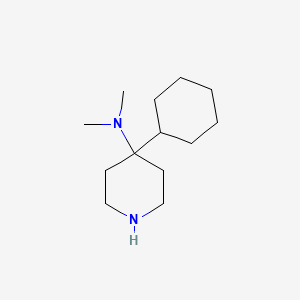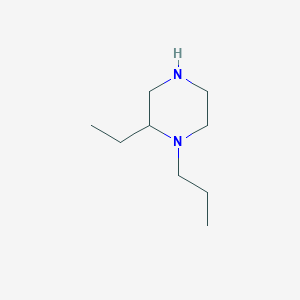
2-Ethyl-1-propylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1-propylpiperazine is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-propylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This aza-Michael addition reaction is a key step in the synthesis process.
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve catalytic processes. For instance, a palladium-catalyzed cyclization reaction can be employed to produce highly substituted piperazines with good yields . These methods are scalable and suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-Ethyl-1-propylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Alkyl halides or sulfonium salts are typical reagents for substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxides, amines, and various substituted piperazines .
科学的研究の応用
2-Ethyl-1-propylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Piperazine derivatives are explored for their potential use in pharmaceuticals, particularly as anthelmintic agents.
Industry: It is used in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 2-Ethyl-1-propylpiperazine involves its interaction with molecular targets such as GABA receptors. By binding to these receptors, the compound can induce hyperpolarization of nerve endings, leading to the paralysis of certain parasites. This mechanism is similar to that of other piperazine derivatives used as anthelmintic agents .
類似化合物との比較
Piperazine: A basic compound with a similar structure but without the ethyl and propyl substituents.
1-Methylpiperazine: Contains a methyl group instead of ethyl and propyl groups.
1-Phenylpiperazine: Contains a phenyl group, offering different chemical properties.
Uniqueness: 2-Ethyl-1-propylpiperazine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of ethyl and propyl groups can enhance its lipophilicity and potentially its ability to cross biological membranes .
特性
分子式 |
C9H20N2 |
|---|---|
分子量 |
156.27 g/mol |
IUPAC名 |
2-ethyl-1-propylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-3-6-11-7-5-10-8-9(11)4-2/h9-10H,3-8H2,1-2H3 |
InChIキー |
VMMAFSCFSRODGV-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCNCC1CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13203507.png)
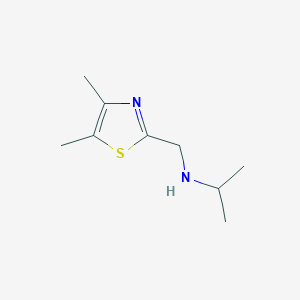
![Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13203515.png)
![2-Amino-5-(methoxymethyl)-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13203522.png)

![N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13203528.png)

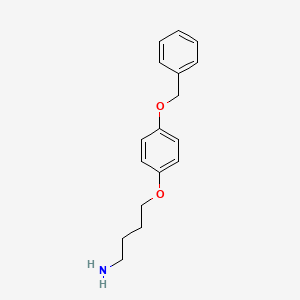
![1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B13203536.png)
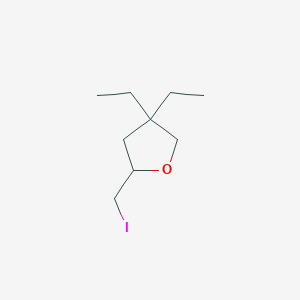
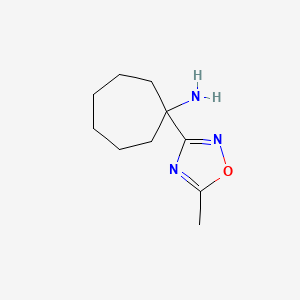
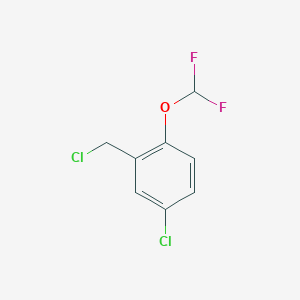
![2,4-Diethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13203572.png)
